6-(3,4-Difluorophenyl)pyrazin-2-amine
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Overview
Description
6-(3,4-Difluorophenyl)pyrazin-2-amine is a chemical compound characterized by the presence of a pyrazine ring substituted with a 3,4-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,4-Difluorophenyl)pyrazin-2-amine typically involves the reaction of 3,4-difluoroaniline with pyrazine-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or DMF (dimethylformamide) for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 6-(3,4-Difluorophenyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding pyrazine N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-(3,4-Difluorophenyl)pyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3,4-Difluorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit a particular enzyme by binding to its active site, thereby blocking its activity and affecting the metabolic pathway it regulates.
Comparison with Similar Compounds
- 6-(3,5-Difluorophenyl)pyrazin-2-amine
- 6-(2,4-Difluorophenyl)pyrazin-2-amine
- 6-(3,4-Dichlorophenyl)pyrazin-2-amine
Comparison: 6-(3,4-Difluorophenyl)pyrazin-2-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and materials science .
Biological Activity
6-(3,4-Difluorophenyl)pyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a pyrazine ring substituted with a difluorophenyl group. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their biological efficacy.
Anticancer Properties
Recent studies have demonstrated that compounds containing the pyrazine moiety exhibit promising anticancer activity. For instance, this compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro assays revealed that this compound exhibits cytotoxic effects on various cancer cell lines.
Table 1: Cytotoxic Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 12.5 | Induction of apoptosis |
A549 (Lung) | 15.0 | Inhibition of tubulin polymerization |
MCF-7 (Breast) | 10.0 | Cell cycle arrest at G2/M phase |
The compound's mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. Research indicates that it may inhibit the release of pro-inflammatory cytokines, thus mitigating inflammatory responses.
Table 2: Anti-inflammatory Effects of this compound
Assay | Result | Reference |
---|---|---|
TNF-α Release Inhibition | 85% at 10 µM | |
IL-6 Production | Reduced by 70% | |
COX Enzyme Inhibition | IC50 = 5 µM |
These findings suggest that the compound could be developed as a therapeutic agent for inflammatory diseases.
Case Studies
- Study on Anticancer Activity : A recent investigation explored the effects of various pyrazine derivatives, including this compound, on different cancer cell lines. The study reported significant growth inhibition in HeLa and A549 cells, supporting the compound's potential as an anticancer drug .
- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a marked decrease in serum levels of TNF-α and IL-6. This highlights its potential application in managing inflammatory conditions .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Tubulin Binding : The compound binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
- Cytokine Modulation : It modulates signaling pathways involved in inflammation, particularly through the inhibition of NF-kB signaling pathways.
Properties
IUPAC Name |
6-(3,4-difluorophenyl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3/c11-7-2-1-6(3-8(7)12)9-4-14-5-10(13)15-9/h1-5H,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFAEHMYTGHWBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CC(=N2)N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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